Sirtuin modulator 2

説明

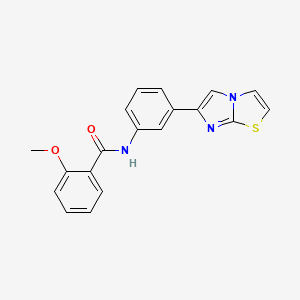

The exact mass of the compound N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide is 349.08849790 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-24-17-8-3-2-7-15(17)18(23)20-14-6-4-5-13(11-14)16-12-22-9-10-25-19(22)21-16/h2-12H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCBHLCQTLAFBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of SIRT2 in Metabolic Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are highly conserved NAD+-dependent deacetylases.[1] While initially identified as a cytoplasmic tubulin deacetylase, SIRT2 is now recognized as a critical regulator of numerous cellular processes, shuttling between the cytoplasm and the nucleus to target a wide array of protein substrates.[2] Its activity, intrinsically linked to the cellular energy state through its dependence on NAD+, positions SIRT2 as a key sensor and modulator of metabolic homeostasis.[1] Dysregulation of SIRT2 has been implicated in a variety of metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.[3][4] This technical guide provides an in-depth overview of the core functions of SIRT2 in metabolic regulation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

SIRT2 in Key Metabolic Tissues

SIRT2 is highly expressed in metabolically active tissues, including adipose tissue, liver, skeletal muscle, and the pancreas, where it exerts distinct regulatory functions.[5][6]

Adipose Tissue: A Gatekeeper of Adipogenesis and Lipolysis

SIRT2 is a significant regulator of adipose tissue mass and function.[7] Its expression is notably induced in white adipose tissue (WAT) by nutrient deprivation, such as short-term fasting, and by β-adrenergic stimulation.[8][9][10][11]

-

Inhibition of Adipogenesis: SIRT2 acts as a negative regulator of adipocyte differentiation.[1][2][12] Overexpression of SIRT2 in 3T3-L1 preadipocytes inhibits their differentiation, while its reduction promotes adipogenesis.[1][13] The primary mechanism involves the deacetylation of the transcription factor Forkhead Box O1 (FOXO1).[8][9][10][11][13][14] Deacetylated FOXO1 exhibits an enhanced ability to bind to and repress the activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a master regulator of adipogenesis.[8][9][10][11][14] This repression leads to decreased expression of key adipogenic genes like PPARγ itself, CCAAT/enhancer-binding protein α (C/EBPα), glucose transporter 4 (Glut4), and fatty acid-binding protein 4 (aP2 or FABP4).[13][15]

-

Promotion of Lipolysis: Under conditions of energy demand, SIRT2 promotes the breakdown of stored triglycerides (lipolysis) in mature adipocytes.[2][8][9][10][11] This function contributes to the mobilization of fatty acids to be used as an energy source by other tissues.

Liver: A Hub for Glucose and Lipid Regulation

In the liver, SIRT2 plays a crucial role in maintaining glucose and lipid homeostasis, and its dysregulation is linked to hepatic steatosis and insulin (B600854) resistance.[3][6] Hepatic SIRT2 expression is often found to be downregulated in patients with advanced NAFLD and in diet-induced animal models of the disease.[6][16]

-

Regulation of Gluconeogenesis: SIRT2 is involved in the regulation of hepatic glucose production. It can deacetylate and increase the stability of phosphoenolpyruvate (B93156) carboxykinase 1 (PEPCK1), a rate-limiting enzyme in gluconeogenesis, thereby promoting glucose synthesis during periods of fasting.[17]

-

Prevention of Hepatic Steatosis: SIRT2 protects against the development of fatty liver.[6][16] Restoration of hepatic SIRT2 expression in obese mouse models has been shown to alleviate liver steatosis, insulin resistance, and inflammation.[16] A key mechanism involves the deacetylation and stabilization of Hepatocyte Nuclear Factor 4α (HNF4α), a critical transcription factor for liver-specific gene expression that regulates lipid metabolism.[6][15][16]

-

Glycolysis Regulation: Recent studies have identified the M2 isoform of pyruvate (B1213749) kinase (PKM2) as a key target of SIRT2 in the liver.[18] SIRT2-mediated deacetylation of PKM2 affects its ubiquitination and stability, thereby regulating glycolysis and protecting the liver from metabolic stress.[18]

Skeletal Muscle: Modulating Insulin Sensitivity

Skeletal muscle is the primary site of insulin-stimulated glucose disposal, and SIRT2 has been implicated in regulating its insulin sensitivity, although some findings appear contradictory.

-

Negative Regulation of Insulin Signaling: Some studies suggest that SIRT2 can negatively regulate insulin sensitivity.[14] In insulin-resistant skeletal muscle cells, SIRT2 expression is upregulated, and its inhibition was shown to improve the phosphorylation of Akt and GSK3β, key components of the insulin signaling pathway, leading to increased glucose uptake.[17] SIRT2 knockout mice on a high-fat diet (HFD) exhibited reduced skeletal muscle insulin-stimulated glucose uptake.[19]

-

Positive Regulation of Insulin Signaling: Conversely, other reports indicate that SIRT2 can improve insulin sensitivity, particularly under HFD conditions, by enhancing the activation of p-AKT.[20][21] This highlights the context-dependent role of SIRT2 in skeletal muscle metabolism.

Pancreatic β-cells: Control of Insulin Secretion

SIRT2 plays a role in the regulation of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.

-

Inhibition of GSIS: Genetic deletion or pharmacological inhibition of SIRT2 has been shown to impair GSIS.[22] This effect is attributed to a decrease in glycolytic flux within the β-cells. SIRT2 appears to achieve this by destabilizing the glycolytic enzyme aldolase (B8822740) A (ALDOA) and by deacetylating and stabilizing the glucokinase regulatory protein (GKRP), which in turn inhibits glucokinase, the primary glucose sensor in β-cells.[5][22]

Molecular Mechanisms and Signaling Pathways

SIRT2 exerts its metabolic control by deacetylating a multitude of protein substrates, thereby altering their activity, stability, protein-protein interactions, or subcellular localization.

SIRT2 in Adipogenesis and Lipolysis

The SIRT2-FOXO1-PPARγ axis is a cornerstone of SIRT2's function in adipose tissue. Under conditions of low nutrients, increased NAD+ levels activate SIRT2, which deacetylates FOXO1. This enhances FOXO1's interaction with PPARγ, repressing its transcriptional activity and thus inhibiting the differentiation of preadipocytes.

Caption: SIRT2-mediated regulation of adipogenesis via FOXO1 deacetylation.

SIRT2 in Hepatic Metabolism

In the liver, SIRT2 helps to prevent steatosis by stabilizing HNF4α and can modulate gluconeogenesis through its action on PEPCK. This positions SIRT2 as a protective factor against NAFLD.

Caption: SIRT2's dual role in hepatic glucose and lipid metabolism.

SIRT2 in Mitochondrial Function and Fatty Acid Oxidation

SIRT2 also influences mitochondrial dynamics and function, which is critical for overall metabolic health. It can promote fatty acid oxidation (FAO) through the deacetylation of PGC-1α.[15] Furthermore, SIRT2 regulates mitochondrial dynamics by impacting the MEK-ERK and AKT pathways, which in turn modulate the fission-promoting protein DRP1.[23]

Caption: SIRT2 regulation of fatty acid oxidation and mitochondrial dynamics.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the role of SIRT2 in metabolism.

Table 1: Metabolic Phenotype of SIRT2 Knockout (KO) Mice

| Parameter | Diet | Observation in SIRT2 KO vs. Wild-Type (WT) | Reference(s) |

|---|---|---|---|

| Body Weight | HFD | Increased body weight and fat mass | [19][24] |

| Food Intake | HFD | Increased | [19] |

| Insulin Sensitivity | HFD | Worsened insulin resistance; reduced skeletal muscle glucose uptake | [19] |

| Hepatic Metabolism | HFD | Worsened hepatic insulin resistance | [19] |

| Glucose Tolerance | Chow | Impaired glucose tolerance in rats | [22] |

| Insulin Secretion | Chow | Impaired glucose-stimulated insulin secretion in rats | [22] |

| Fasting State | Chow | Moderate hypoglycemia upon fasting (males only) | [25] |

| Gluconeogenesis | Chow | Impaired conversion of lactate/pyruvate to glucose (males only) |[25] |

Table 2: Key Molecular Targets of SIRT2 Deacetylation in Metabolism

| Target Protein | Cellular Location | Effect of Deacetylation by SIRT2 | Metabolic Consequence | Reference(s) |

|---|---|---|---|---|

| FOXO1 | Nucleus/Cytoplasm | Enhanced interaction with PPARγ | Inhibition of adipogenesis | [8][9][10][11][13][14] |

| PGC-1α | Nucleus | Increased activity | Promotion of fatty acid oxidation | [15] |

| HNF4α | Nucleus | Increased protein stability | Prevention of hepatic steatosis | [6][16] |

| PEPCK1 | Cytoplasm | Increased protein stability | Promotion of gluconeogenesis | [17] |

| PKM2 | Cytoplasm | Reduced K48-linked ubiquitination | Regulation of glycolysis | [18] |

| GKRP | Nucleus/Cytoplasm | Increased protein stability | Inhibition of glucokinase, reduced GSIS | [22] |

| ALDOA | Cytoplasm | Promoted protein degradation | Reduced glycolytic flux, reduced GSIS | [22] |

| CPT2 | Mitochondria | Enhanced ubiquitination and degradation | Inhibition of cardiac fatty acid oxidation | [26][27] |

| MEK1 / AKT1 | Cytoplasm | Indirectly reduces their activation | Regulation of mitochondrial dynamics |[23] |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for SIRT2 Targets

This protocol is used to identify the genomic regions where SIRT2 (or a transcription factor it interacts with, like FOXO1) is bound, providing insight into direct gene targets.[28][29][30]

Objective: To immunoprecipitate chromatin complexes associated with SIRT2 or a SIRT2-regulated transcription factor.

Methodology:

-

Cell Cross-linking:

-

Culture cells (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes) to ~80-90% confluency.

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature with gentle shaking.[28]

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.[28]

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

-

Cell Lysis and Chromatin Shearing:

-

Scrape cells and resuspend in a cell lysis buffer (e.g., containing NaCl, Tris-HCl, EDTA, NP-40, Triton X-100, and protease inhibitors).[28]

-

Isolate nuclei by centrifugation.

-

Resuspend the nuclear pellet in a shearing buffer.

-

Shear chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication time and power is critical.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.[29]

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate overnight at 4°C with rotation with a ChIP-validated antibody against the protein of interest (e.g., anti-FOXO1, anti-HNF4α) or an IgG negative control.[29]

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.[29]

-

-

Washes and Elution:

-

Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., SDS, NaHCO3).

-

-

Reverse Cross-links and DNA Purification:

-

Add NaCl to the eluate and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

ChIP-qPCR: Quantify the enrichment of specific DNA sequences using quantitative PCR with primers designed for promoter regions of putative target genes.

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide binding sites.

-

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

In Vitro Deacetylation Assay

Objective: To determine if a specific protein is a direct substrate of SIRT2.

Methodology:

-

Reagents:

-

Recombinant human SIRT2 protein.

-

Recombinant acetylated substrate protein (can be produced in E. coli with co-expression of an acetyltransferase or by in vitro chemical acetylation).

-

NAD+ (co-factor for SIRT2).

-

Deacetylation buffer (e.g., Tris-HCl, NaCl, DTT).

-

SIRT2 inhibitor (e.g., AGK2) for negative control.

-

-

Reaction Setup:

-

Combine the acetylated substrate, recombinant SIRT2, and NAD+ in the deacetylation buffer.

-

Set up control reactions: one without SIRT2, one without NAD+, and one with a SIRT2 inhibitor.

-

Incubate the reactions at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using a pan-acetyl-lysine antibody to detect the level of substrate acetylation.

-

Use an antibody specific to the substrate protein as a loading control. A decrease in the acetyl-lysine signal in the presence of SIRT2 and NAD+ indicates direct deacetylation.

-

Conclusion and Therapeutic Potential

SIRT2 is a multifaceted metabolic regulator that fine-tunes key processes such as adipogenesis, hepatic metabolism, and insulin signaling.[2][5] Its role can be context-dependent, acting as a brake on fat storage, a guard against liver steatosis, and a modulator of glucose homeostasis. The intricate network of SIRT2's substrates and signaling pathways underscores its importance in maintaining metabolic flexibility.

The dysregulation of SIRT2 in metabolic diseases makes it an attractive therapeutic target. However, its complex and sometimes opposing roles in different tissues necessitate a carefully considered approach. For instance, while SIRT2 activation in the liver could be beneficial for treating NAFLD, its inhibition in skeletal muscle or pancreatic β-cells might be explored to enhance insulin sensitivity or secretion, respectively. The development of tissue-specific or substrate-specific modulators of SIRT2 activity will be a critical next step in harnessing its therapeutic potential for the treatment of obesity, type 2 diabetes, and related metabolic disorders.

References

- 1. The role of sirtuins in the control of metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirtuins: Key players in obesity-associated adipose tissue remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of Sirtuin 2 in liver - An extensive and complex biological process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Distinctive Roles of Sirtuins on Diabetes, Protective or Detrimental? [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Sirtuin 2 Prevents Liver Steatosis and Metabolic Disorders by Deacetylation of Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sochob.cl [sochob.cl]

- 8. SIRT2 Suppresses Adipocyte Differentiation by Deacetylating FOXO1 and Enhancing FOXO1's Repressive Interaction with PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. molbiolcell.org [molbiolcell.org]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Frontiers | Sirtuins: Key players in obesity-associated adipose tissue remodeling [frontiersin.org]

- 13. Sirt2 Regulates Adipocyte Differentiation Involving FoxO1 Acetylation/Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sirtuins in glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sirtuin 2 Prevents Liver Steatosis and Metabolic Disorders by Deacetylation of Hepatocyte Nuclear Factor 4α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sirtuins and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of NAD-dependent deacetylase sirtuin-2 in liver metabolic stress through regulating pyruvate kinase M2 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SIRT2 knockout exacerbates insulin resistance in high fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Unlocking the Nexus of Sirtuins: A Comprehensive Review of Their Role in Skeletal Muscle Metabolism, Development, and Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unlocking the Nexus of Sirtuins: A Comprehensive Review of Their Role in Skeletal Muscle Metabolism, Development, and Disorders [ijbs.com]

- 22. SIRT2 ablation inhibits glucose-stimulated insulin secretion through decreasing glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SIRT2 regulates mitochondrial dynamics and reprogramming via MEK1-ERK-DRP1 and AKT1-DRP1 axes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SIRT2 knockout exacerbates insulin resistance in high fat-fed mice | PLOS One [journals.plos.org]

- 25. Sirt2 Regulates Liver Metabolism in a Sex-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mitochondrial SIRT2-mediated CPT2 deacetylation prevents diabetic cardiomyopathy by impeding cardiac fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mitochondrial SIRT2-mediated CPT2 deacetylation prevents diabetic cardiomyopathy by impeding cardiac fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. bosterbio.com [bosterbio.com]

- 30. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Enzymatic Core of Sirtuin 2: A Technical Guide for Researchers

An in-depth exploration of the catalytic activity, regulatory mechanisms, and cellular functions of the NAD+-dependent deacetylase, Sirtuin 2 (SIRT2), providing a crucial resource for researchers, scientists, and drug development professionals.

Sirtuin 2 (SIRT2), a member of the highly conserved sirtuin family of proteins, is an NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes.[1][2][3] Primarily localized in the cytoplasm, SIRT2 is integral to the regulation of microtubule acetylation, cell cycle progression, metabolic homeostasis, and the cellular stress response.[1][4][5] Its diverse functions are underscored by its involvement in various signaling pathways and its deacetylation of a wide array of histone and non-histone protein substrates.[2][6] Dysregulation of SIRT2 activity has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic conditions, making it a compelling target for therapeutic intervention.[2][7]

This technical guide provides a comprehensive overview of the enzymatic activity of SIRT2, detailing its mechanism of action, key substrates, and the experimental protocols used to investigate its function. Quantitative data on SIRT2 kinetics and inhibition are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex cellular roles.

Enzymatic Activity and Substrate Specificity

SIRT2 catalyzes the removal of acetyl groups from the ε-amino group of lysine (B10760008) residues on target proteins.[8] This deacetylation reaction is strictly dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cosubstrate. The reaction yields the deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose.[8][9] While primarily known for its deacetylase activity, SIRT2 has also been shown to exhibit demyristoylase and other deacylase activities, with a preference for long-chain acyl groups in vitro.[7]

The substrate repertoire of SIRT2 is extensive and continues to expand. Key substrates include both cytoplasmic and nuclear proteins, reflecting its ability to shuttle between these compartments.[4][5]

Table 1: Key Substrates of Sirtuin 2 and their Cellular Functions

| Substrate | Cellular Function | Key References |

| α-tubulin | Microtubule dynamics, cell motility, mitosis | [4][6] |

| Histone H4 at Lysine 16 (H4K16ac) | Chromatin condensation during mitosis | [1][4][10] |

| p65 (NF-κB subunit) | Regulation of inflammatory responses | [1][5] |

| Forkhead box protein O1 (FOXO1) | Adipogenesis, insulin (B600854) signaling, gluconeogenesis | [1][3] |

| p300/CBP | Regulation of acetyltransferase activity | [1] |

| Glucose-6-phosphate dehydrogenase (G6PD) | Pentose (B10789219) phosphate (B84403) pathway, oxidative stress response | [1][2] |

| Hepatocyte Nuclear Factor 4α (HNF4α) | Regulation of hepatic steatosis and lipid metabolism | [11] |

| β-catenin | Wnt signaling pathway | [12] |

The identification of SIRT2 substrates is an ongoing area of research, with quantitative proteomic approaches utilizing mass spectrometry proving instrumental in expanding the known SIRT2 acetylome.[13][14][15]

Quantitative Analysis of SIRT2 Enzymatic Activity

The enzymatic activity of SIRT2 can be quantified through various kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency is often expressed as kcat/Km.

Inhibitors of SIRT2 are crucial tools for studying its function and hold therapeutic potential. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Kinetic Parameters and Inhibitor Constants for Sirtuin 2

| Parameter | Value | Substrate/Inhibitor | Conditions | Reference |

| Km (for SIRT2 Deacetylase Substrate) | 186 µM | p53-derived peptide | 3 mM NAD+ | [16] |

| Km (for NAD+) | 547 µM | 1 mM SIRT2 Deacetylase Substrate | - | [16] |

| IC50 (Nicotinamide) | ~250 µM | - | - | [17] |

| IC50 (Sirtinol) | Varies | - | Non-competitive inhibition | [18] |

| IC50 (AGK2) | Varies | - | Competitive inhibition | [18] |

Note: Kinetic parameters and IC50 values can vary depending on the specific substrate, assay conditions, and the source of the enzyme.

Sirtuin 2 in Cellular Signaling

SIRT2 is a critical node in several signaling pathways, regulating diverse cellular responses. Its ability to deacetylate key signaling proteins modulates their activity, stability, and downstream effects.

Metabolic Regulation

SIRT2 plays a significant role in metabolic homeostasis. It can promote gluconeogenesis by deacetylating FOXO1 and PEPCK.[2][3] Conversely, it can also promote glycolysis by interacting with and deacetylating glycolytic enzymes.[2][3] Furthermore, SIRT2 is involved in lipid metabolism, where it can inhibit lipid synthesis by deacetylating and promoting the degradation of ATP-citrate lyase (ACLY).[3]

Oxidative Stress Response

SIRT2 is a key player in the cellular response to oxidative stress. It can deacetylate and activate glucose-6-phosphate dehydrogenase (G6PD), a critical enzyme in the pentose phosphate pathway that generates NADPH to counteract oxidative damage.[1][2] Additionally, SIRT2 can deacetylate and activate the transcription factor FOXO3a, leading to the upregulation of antioxidant enzymes.[1]

Cell Cycle Regulation

Although predominantly cytoplasmic, SIRT2 translocates to the nucleus during the G2/M phase of the cell cycle.[1][5] In the nucleus, it deacetylates histone H4 at lysine 16 (H4K16ac), a modification crucial for chromatin condensation and proper mitotic progression.[4][10] SIRT2 also associates with various mitotic structures, including the centrosome and mitotic spindle, further highlighting its role in cell division.[5]

Experimental Protocols for Studying SIRT2 Activity

A variety of in vitro and in vivo assays are employed to investigate the enzymatic activity of SIRT2 and its cellular functions.

In Vitro Deacetylation Assay (Fluorometric)

Fluorometric assays are a common and convenient method for measuring SIRT2 deacetylase activity in vitro. These assays typically utilize a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. Upon deacetylation by SIRT2, a developer enzyme cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT2 activity.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, recombinant SIRT2 enzyme, NAD+ solution, fluorogenic substrate, and developer solution.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, SIRT2 enzyme, and NAD+.

-

Initiate Reaction: Add the fluorogenic substrate to initiate the deacetylation reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Develop Signal: Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Immunoprecipitation (IP) to Identify SIRT2 Interactions

Immunoprecipitation is a powerful technique to isolate SIRT2 and its interacting proteins from cell lysates. This allows for the identification of novel substrates and regulatory partners.

Protocol Outline:

-

Cell Lysis: Lyse cells expressing the protein of interest under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing Lysate: (Optional but recommended) Incubate the cell lysate with beads (e.g., Protein A/G magnetic beads) to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to SIRT2 (or a tag if using an overexpressed, tagged protein).

-

Capture Immune Complex: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-SIRT2-interacting protein complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners.[19][20]

Conclusion

Sirtuin 2 is a multifaceted enzyme with a critical role in maintaining cellular homeostasis. Its NAD+-dependent deacetylase activity is central to the regulation of numerous cellular processes, and its dysregulation is a hallmark of several diseases. A thorough understanding of its enzymatic properties, substrate specificity, and involvement in signaling pathways is paramount for the development of novel therapeutic strategies targeting SIRT2. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to unraveling the complexities of this important enzyme.

References

- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 2. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 5. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]

- 6. Frontiers | SIRT2 as a Therapeutic Target for Age-Related Disorders [frontiersin.org]

- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis for Sirtuin Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic activities of Sir2 and chromatin silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sirtuin 2 Prevents Liver Steatosis and Metabolic Disorders by Deacetylation of Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative proteomic analysis of the lysine acetylome reveals diverse SIRT2 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Sirtuin 2/SIRT2 Assay Kit (Fluorometric) (KA1368): Novus Biologicals [novusbio.com]

- 18. scbt.com [scbt.com]

- 19. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 20. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Sirtuin 2 Inhibitors: A Technical Guide for Drug Development Professionals

Abstract

Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine (B10760008) deacetylase family, has emerged as a compelling therapeutic target for a range of human diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Its diverse cellular functions, primarily localized in the cytoplasm, have spurred significant interest in the discovery and development of potent and selective small-molecule inhibitors. This technical guide provides an in-depth overview of the core methodologies, signaling pathways, and quantitative data associated with the discovery of novel SIRT2 inhibitors. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in this field. The guide details experimental protocols for key assays, summarizes inhibitor data in a structured format, and visualizes complex biological and experimental workflows to facilitate a deeper understanding of the SIRT2 inhibitor discovery landscape.

Introduction to Sirtuin 2 as a Therapeutic Target

Sirtuin 2 (SIRT2) is a Class III histone deacetylase that catalyzes the removal of acetyl groups from lysine residues on a variety of histone and non-histone protein substrates in an NAD+-dependent manner.[1] Unlike other sirtuins that are primarily nuclear, SIRT2 is predominantly located in the cytoplasm, where it plays a crucial role in regulating key cellular processes such as cell cycle progression, microtubule stability, and metabolic pathways.[2] Dysregulation of SIRT2 activity has been implicated in the pathophysiology of several diseases. For instance, inhibition of SIRT2 has shown neuroprotective effects in models of Parkinson's disease and Huntington's disease, while in various cancers, both tumor-suppressive and oncogenic roles have been reported, suggesting a context-dependent function.[3][4] This complexity underscores the need for well-characterized and selective inhibitors to dissect its biological functions and validate its therapeutic potential.

High-Throughput Screening for Novel SIRT2 Inhibitors

The initial identification of novel SIRT2 inhibitors often relies on high-throughput screening (HTS) of large compound libraries. Various assay formats have been developed to enable efficient and robust screening.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a popular choice for HTS due to their sensitivity and low background. The assay measures the displacement of a fluorescently labeled peptide substrate from the SIRT2 active site by a potential inhibitor.[5]

Fluorescence-Based Deacetylase Activity Assay

A common method for screening SIRT2 inhibitors involves a two-step enzymatic reaction that results in a fluorescent signal. In the first step, SIRT2 deacetylates a synthetic peptide substrate. In the second step, a developer solution is added that specifically recognizes the deacetylated peptide and releases a fluorophore.[1][6]

Caption: Workflow for high-throughput screening of SIRT2 inhibitors.

Quantitative Data of Novel SIRT2 Inhibitors

A variety of chemical scaffolds have been identified as potent and selective SIRT2 inhibitors. The following table summarizes the inhibitory activity of selected compounds from different chemical classes.

| Inhibitor Name/Scaffold | Chemical Class | SIRT2 IC50 (µM) | Selectivity Notes | Reference |

| AGK2 | 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide | 3.5 | >14-fold selective over SIRT1/3 | [7] |

| SirReal2 | Thieno[3,2-d]pyrimidin-4(3H)-one derivative | 0.23 (deacetylation) | Inactive against demyristoylation activity | [8] |

| Tenovin-6 | Thioxothiazolidinone derivative | ~10-20 | Dual SIRT1/SIRT2 inhibitor | [8] |

| TM (Thiomyristoyl lysine) | Acyl-lysine derivative | - | Mechanism-based, selective for SIRT2 | [8] |

| Cambinol (B1668241) | N-(3-bromophenyl)-2-naphthalenecarboxamide | 59 | Dual SIRT1/SIRT2 inhibitor | [9] |

| Compound 55 (Cambinol analog) | Open-ring cambinol analog | 0.25 | >300-fold selective over SIRT1, >800-fold over SIRT3 | [9] |

| Compound 56 (Cambinol analog) | Open-ring cambinol analog | 0.78 | >300-fold selective over SIRT1, >800-fold over SIRT3 | [9] |

| Thiazole-based inhibitor (5a) | Thiazole derivative | 9.0 | - | [10] |

| NSC671136 | Nucleoside-like | 8.7 | More potent than Cambinol and Sirtinol | [7] |

Detailed Experimental Protocols

Protocol for Fluorometric SIRT2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a general procedure for determining the in vitro inhibitory activity of compounds against SIRT2.[6][11]

Materials:

-

Recombinant human SIRT2 enzyme

-

SIRT2 substrate (e.g., acetylated p53 peptide conjugated to a fluorophore)

-

NAD+ cofactor

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Test compounds dissolved in DMSO

-

Nicotinamide (positive control inhibitor)

-

96-well black, flat-bottom plates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add 5 µL of SIRT2 enzyme solution. Add 45 µL of the diluted test compounds, positive control (Nicotinamide), or assay buffer (for enzyme control) to the respective wells.

-

Mix gently and incubate for 5-10 minutes at 37°C.

-

Reaction Initiation: Prepare a substrate solution containing the SIRT2 substrate and NAD+ in assay buffer. Add 40 µL of the substrate solution to each well to initiate the reaction.

-

Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.

-

Signal Development: Add 10 µL of the developer solution to each well. Mix and incubate at 37°C for 10-15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 395/541 nm).[6][11]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme control. Determine the IC50 values by fitting the dose-response data to a suitable equation using graphing software.

Protocol for Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the engagement of a compound with its target protein in a cellular environment.[8]

Materials:

-

Cultured cells expressing SIRT2

-

Test compound

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Lysis buffer

-

Equipment for protein quantification (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Anti-SIRT2 antibody

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle control at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.

-

Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.

-

Protein Analysis: Quantify the protein concentration in the soluble fraction. Analyze the amount of soluble SIRT2 at each temperature by Western blotting using an anti-SIRT2 antibody.

-

Data Analysis: Generate a melting curve by plotting the amount of soluble SIRT2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

SIRT2 Signaling Pathways

SIRT2 is involved in numerous signaling pathways that are critical for cellular homeostasis. Its dysregulation is a key factor in the pathogenesis of several diseases.

SIRT2 in Neurodegeneration

In the context of neurodegenerative diseases, SIRT2 has been shown to deacetylate several key proteins, influencing pathways related to oxidative stress, protein aggregation, and neuronal survival.[12][13]

Caption: Key SIRT2-mediated signaling pathways in neurodegeneration.

SIRT2 in Cancer

The role of SIRT2 in cancer is multifaceted, with both tumor-suppressive and oncogenic functions reported. These dual roles are dependent on the specific cancer type and cellular context.[2][14][15]

Caption: The context-dependent oncogenic and tumor-suppressive roles of SIRT2.

Structure-Based Design of SIRT2 Inhibitors

The availability of high-resolution crystal structures of SIRT2 in complex with substrates and inhibitors has been instrumental in guiding the structure-based design of novel chemical entities with improved potency and selectivity.[16]

Caption: A typical workflow for the structure-based design of SIRT2 inhibitors.

Conclusion

The discovery of novel Sirtuin 2 inhibitors is a rapidly advancing field with significant therapeutic promise. This technical guide has provided a comprehensive overview of the key aspects of this process, from initial high-throughput screening to detailed mechanistic studies and structure-based design. The provided data, protocols, and pathway diagrams are intended to equip researchers with the foundational knowledge required to navigate this complex area of drug discovery. As our understanding of the multifaceted roles of SIRT2 in health and disease continues to grow, the development of potent, selective, and well-characterized inhibitors will be paramount to translating this knowledge into novel therapeutics.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SIRT2 Direct Fluorescent Screening Assay Kit, Research Kits - CD BioSciences [epigenhub.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. abcam.com [abcam.com]

- 12. Sirtuins and Neurodegeneration [jneurology.com]

- 13. SIRT1 and SIRT2: emerging targets in neurodegeneration | EMBO Molecular Medicine [link.springer.com]

- 14. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient Crystallization of Apo Sirt2 for Small-Molecule Soaking and Structural Analysis of Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Sirtuin 2: A Double-Edged Sword in Oncology and a Promising Therapeutic Target

A Technical Guide for Researchers and Drug Development Professionals

[December 12, 2025] – Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a critical regulator in a multitude of cellular processes frequently dysregulated in cancer. Its paradoxical role, acting as both a tumor suppressor and an oncogene in different contexts, has made it a compelling and complex target for therapeutic intervention. This technical guide provides an in-depth analysis of SIRT2's function in oncology, details on current inhibitory agents, and comprehensive experimental protocols for its investigation.

The Dichotomous Role of SIRT2 in Cancer

SIRT2 is predominantly a cytoplasmic protein that can translocate to the nucleus during mitosis.[1] It deacetylates a wide array of histone and non-histone proteins, thereby modulating critical cellular functions including cell cycle progression, genomic stability, and metabolism.[2][3] The conflicting reports on SIRT2's role in cancer underscore the context-dependent nature of its function, influenced by tumor type, subcellular localization, and the specific signaling pathways involved.[2][4]

As a tumor suppressor , SIRT2 has been shown to maintain genomic integrity by regulating the anaphase-promoting complex/cyclosome (APC/C), a key cell cycle regulator.[5][6] Its deficiency has been linked to increased levels of mitotic regulators, leading to centrosome amplification, aneuploidy, and spontaneous tumor formation in mouse models.[5][6] Furthermore, reduced SIRT2 expression has been observed in several human cancers, including breast cancer and hepatocellular carcinoma, correlating with poorer prognoses.[6]

Conversely, an oncogenic role for SIRT2 has been identified in various malignancies.[2][4] It can promote cancer cell proliferation and survival by deacetylating and stabilizing oncoproteins such as c-Myc and N-Myc.[7] SIRT2 has also been implicated in promoting metastasis and chemoresistance.[1][8] For instance, in some cancers, SIRT2 can enhance the epithelial-mesenchymal transition (EMT) and promote cell migration and invasion.[1]

Key Signaling Pathways and Molecular Interactions

The multifaceted nature of SIRT2 in cancer is a direct consequence of its interaction with a diverse range of substrates. Understanding these signaling pathways is paramount for the development of targeted therapies.

One of the most critical oncogenic pathways influenced by SIRT2 involves the c-Myc oncoprotein . SIRT2 can deacetylate and stabilize c-Myc, a potent transcription factor that drives cell proliferation and is overexpressed in a majority of human cancers.[7][9] Inhibition of SIRT2 has been shown to promote the ubiquitination and subsequent degradation of c-Myc, leading to broad anticancer activity.[9]

dot

Caption: SIRT2-mediated regulation of c-Myc stability.

SIRT2 also plays a pivotal role in cell cycle control . It deacetylates key mitotic proteins, including α-tubulin and components of the APC/C, such as CDH1 and CDC20.[5][10] By modulating the activity of these proteins, SIRT2 ensures proper chromosome segregation and mitotic progression. Dysregulation of this process can lead to genomic instability, a hallmark of cancer.[5]

dot

Caption: SIRT2's role in regulating mitotic progression.

Therapeutic Inhibition of SIRT2

The oncogenic functions of SIRT2 have spurred the development of small molecule inhibitors as potential anticancer agents. A variety of these inhibitors have been identified and characterized, exhibiting a range of potencies and selectivities.

| Inhibitor | Target(s) | IC50 vs SIRT2 | IC50 vs SIRT1 | IC50 vs SIRT3 | Reference(s) |

| TM (Thiomyristoyl) | SIRT2 | 28 nM | 98 µM | >200 µM | [11][12][13] |

| RK-9123016 | SIRT2 | 0.18 µM | >100 µM | >100 µM | [5][9][14] |

| SirReal2 | SIRT2 | 140 nM | - | Very low activity | [2][3] |

| AGK2 | SIRT2 | 3.5 µM | 30 µM | 91 µM | [4][6][8][15] |

| Tenovin-6 | SIRT1, SIRT2 | 10 µM | 21 µM | 67 µM | [16][17][18][19] |

Table 1: Quantitative Data for Selected SIRT2 Inhibitors. IC50 values represent the half-maximal inhibitory concentration.

Pharmacological inhibition of SIRT2 has demonstrated broad anticancer activity in various cancer cell lines and in preclinical mouse models of breast cancer.[11][20] These inhibitors have been shown to induce cell cycle arrest, apoptosis, and suppression of tumor growth.[2][21]

Experimental Protocols for SIRT2 Research

Accurate and reproducible experimental methods are essential for investigating the function of SIRT2 and evaluating the efficacy of its inhibitors.

SIRT2 Activity Assay (Fluorometric)

This protocol outlines a common method for measuring the deacetylase activity of SIRT2 in vitro.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., based on a p53 peptide sequence)

-

NAD+

-

SIRT2 Assay Buffer

-

Developer solution

-

Stop Solution

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of the test inhibitor in SIRT2 Assay Buffer.

-

Enzyme Reaction: To each well of the microplate, add SIRT2 Assay Buffer, NAD+, the test inhibitor (or vehicle control), and the fluorogenic substrate.

-

Initiate Reaction: Add recombinant SIRT2 enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Develop Signal: Add the Developer solution to each well. The developer reacts with the deacetylated substrate to produce a fluorescent signal.

-

Stop Reaction: After a brief incubation with the developer (e.g., 10-15 minutes), add the Stop Solution.

-

Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

dot

Caption: A typical experimental workflow for evaluating SIRT2 inhibitors.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a SIRT2 inhibitor.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

SIRT2 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of the SIRT2 inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the protein levels and acetylation status of SIRT2 and its substrates.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and system (e.g., nitrocellulose or PVDF membranes)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SIRT2, anti-acetylated-α-tubulin, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells and determine the protein concentration of each sample.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of a SIRT2 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells for injection

-

SIRT2 inhibitor formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the SIRT2 inhibitor or vehicle control according to the desired schedule and route (e.g., intraperitoneal injection, oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor sizes between the treatment and control groups to assess the efficacy of the inhibitor.

Future Directions and Conclusion

SIRT2 presents a fascinating and challenging target in cancer therapy. Its dual role necessitates a deeper understanding of the molecular contexts in which it functions as a tumor promoter versus a suppressor. The development of highly selective and potent SIRT2 inhibitors has provided valuable tools to dissect its functions and has shown significant promise in preclinical studies. Future research should focus on identifying predictive biomarkers to stratify patients who are most likely to benefit from SIRT2-targeted therapies. Furthermore, exploring combination therapies that pair SIRT2 inhibitors with other anticancer agents may unlock synergistic effects and overcome resistance mechanisms. The continued investigation of SIRT2 signaling and the development of next-generation inhibitors hold the potential to introduce a novel and effective class of therapeutics into the oncologist's arsenal.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 8. AGK2 | Sigma-Aldrich [sigmaaldrich.com]

- 9. RK-9123016| CAS NO:955900-27-3| GlpBio [glpbio.cn]

- 10. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. adooq.com [adooq.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

SIRT2 in the Inflammatory Response: A Technical Guide for Researchers

An In-depth Examination of Core Mechanisms and Therapeutic Potential

This technical guide provides a comprehensive overview of the multifaceted role of Sirtuin 2 (SIRT2) in the inflammatory response, tailored for researchers, scientists, and drug development professionals. SIRT2, a predominantly cytoplasmic NAD+-dependent deacetylase, has emerged as a critical regulator of inflammation, though its precise function can be context-dependent, exhibiting both pro- and anti-inflammatory activities. This document details its involvement in key signaling pathways, presents quantitative data from seminal studies, provides detailed experimental protocols for its investigation, and visualizes complex interactions through signaling pathway diagrams.

Core Concepts: The Dichotomous Role of SIRT2 in Inflammation

SIRT2 modulates the inflammatory response primarily through its deacetylase activity, targeting key proteins in inflammatory signaling cascades. Its role is complex and can vary depending on the cell type, the nature of the inflammatory stimulus, and the specific signaling pathway involved. The two most well-characterized pathways influenced by SIRT2 in the context of inflammation are the NF-κB and the NLRP3 inflammasome pathways.

SIRT2 and NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. SIRT2 directly interacts with and deacetylates the p65 subunit of NF-κB at lysine (B10760008) 310 (K310)[1][2]. This deacetylation event is a crucial regulatory step, although its functional consequence is debated and appears to be cell-type and stimulus-specific.

Some studies suggest that SIRT2-mediated deacetylation of p65 in the cytoplasm inhibits NF-κB signaling, leading to a dampened inflammatory response[1]. In this model, deacetylation prevents the nuclear translocation of p65, thereby reducing the expression of NF-κB target genes. Conversely, other studies indicate that in certain contexts, SIRT2 inhibition can lead to a decrease in inflammatory cytokine production, suggesting a pro-inflammatory role for SIRT2[3].

Quantitative Data: SIRT2 Modulation of NF-κB Signaling

| Experimental Model | Intervention | Target Gene/Protein | Observed Effect | Reference |

| Sirt2-/- Mouse Embryonic Fibroblasts (MEFs) | TNFα stimulation | Mpa2l mRNA | ~2.5-fold higher expression compared to Sirt2+/+ MEFs | [4] |

| Sirt2-/- MEFs | TNFα stimulation | IκBα mRNA | ~2-fold higher expression compared to Sirt2+/+ MEFs | [4] |

| Sirt2-/- MEFs | TNFα stimulation | A20 mRNA | ~2-fold higher expression compared to Sirt2+/+ MEFs | [4] |

| HeLa cells | SIRT2 overexpression | Acetylated p65 (K310) | Significant reduction in p65 acetylation | [1] |

| Rats with Spinal Cord Injury | SIRT2 overexpression | Acetylated NF-κB p65 | Significantly reduced acetylation levels | [5] |

SIRT2 and the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines such as IL-1β and IL-18. SIRT2 has been shown to directly interact with and deacetylate NLRP3, thereby inhibiting its activation[6][7]. This inhibitory action of SIRT2 on the NLRP3 inflammasome is a key mechanism by which it can exert its anti-inflammatory effects. In the absence or inhibition of SIRT2, NLRP3 becomes hyperacetylated, leading to enhanced inflammasome assembly and activation, and consequently, increased production of IL-1β.

However, the interplay between SIRT2 and the NLRP3 inflammasome can be more complex. Some studies have shown that SIRT2 knockdown can lead to a decrease in NLRP3 inflammasome components, suggesting a potential role for SIRT2 in the priming step of inflammasome activation under certain conditions[8].

Quantitative Data: SIRT2 and NLRP3 Inflammasome Activation

| Experimental Model | Intervention | Target | Observed Effect | Reference |

| SIRT2 KO Macrophages | NLRP3 inducer (nigericin or ATP) | IL-1β production | Increased compared to WT controls | [6] |

| SIRT2 KO Macrophages | NLRP3 inducer (nigericin or ATP) | Cleaved caspase-1 | Increased compared to WT controls | [6] |

| Old Mice Macrophages | SIRT2 overexpression | IL-1β production | Reduced in response to ATP | [6] |

| Sirt2-/- Mice with Traumatic Brain Injury | - | NLRP3, ASC, Caspase-1 protein levels | Significantly decreased compared to WT mice | [8] |

Signaling Pathway Diagrams

SIRT2 Regulation of NF-κB Signaling

Caption: SIRT2-mediated deacetylation of p65 in the NF-κB pathway.

SIRT2 Regulation of the NLRP3 Inflammasome

Caption: SIRT2-mediated deacetylation of NLRP3 in inflammasome activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of SIRT2 in the inflammatory response.

Co-Immunoprecipitation (Co-IP) of SIRT2 and p65

Objective: To determine the in vivo interaction between SIRT2 and the p65 subunit of NF-κB.

Materials:

-

Cell culture plates (10 cm)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors, and 10 mM nicotinamide (B372718) and 1 µM Trichostatin A to inhibit deacetylases)

-

Anti-SIRT2 antibody (for immunoprecipitation)

-

Anti-p65 antibody (for Western blot detection)

-

Anti-acetylated-p65 (Lys310) antibody (optional)

-

Normal rabbit/mouse IgG (isotype control)

-

Protein A/G magnetic beads

-

Magnetic rack

-

SDS-PAGE gels

-

PVDF membrane

-

Western blot reagents (blocking buffer, primary and secondary antibodies, ECL substrate)

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T, HeLa, or primary macrophages) to 80-90% confluency. Treat cells with an inflammatory stimulus (e.g., TNFα at 10 ng/mL for 30 minutes) if desired.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold lysis buffer to each 10 cm plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cleared lysate) to a new tube.

-

Protein Quantification: Determine the protein concentration of the cleared lysate using a BCA or Bradford assay.

-

Pre-clearing (Optional but Recommended): To 1 mg of total protein, add 20 µL of Protein A/G magnetic beads. Incubate for 1 hour at 4°C with gentle rotation. Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-4 µg of anti-SIRT2 antibody or normal IgG (isotype control) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add 30 µL of Protein A/G magnetic beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Place the tubes on a magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, remove all residual buffer.

-

Elution: Resuspend the beads in 30 µL of 2x Laemmli sample buffer. Boil at 95°C for 5 minutes to elute the protein complexes.

-

Western Blot Analysis: Centrifuge the tubes and place them on a magnetic rack. Load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe the membrane with anti-p65 antibody to detect the co-immunoprecipitated p65.

Western Blot for Detecting Acetylated p65

Objective: To measure the levels of acetylated p65 (at Lys310) in response to SIRT2 modulation.

Materials:

-

Cell lysates prepared as in the Co-IP protocol

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-p65 (Lys310), anti-total p65, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Sample Preparation: Prepare cell lysates as described in the Co-IP protocol, ensuring the presence of deacetylase inhibitors. Quantify protein concentration.

-

SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetylated-p65 (Lys310) diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total p65 and a loading control like β-actin.

Quantitative PCR (qPCR) for Inflammatory Gene Expression

Objective: To quantify the mRNA levels of inflammatory genes (e.g., TNF-α, IL-6, IL-1β) following manipulation of SIRT2 expression or activity.

Materials:

-

RNA isolation kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

qPCR instrument

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

-

RNA Isolation: Isolate total RNA from cells or tissues according to the manufacturer's protocol of the chosen kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

SIRT2 Deacetylase Activity Assay (Fluorometric)

Objective: To measure the in vitro deacetylase activity of SIRT2 and to screen for inhibitors or activators.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)

-

NAD+

-

SIRT2 assay buffer

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the SIRT2 enzyme, substrate, NAD+, and any test compounds (inhibitors/activators) in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, SIRT2 enzyme, and the test compound.

-

Initiate Reaction: Add the substrate and NAD+ to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Develop Signal: Add the developer solution to each well to stop the SIRT2 reaction and initiate the development of the fluorescent signal. Incubate at room temperature for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Calculate the percent inhibition or activation of SIRT2 activity for each test compound compared to the vehicle control. For inhibitors, determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

SIRT2 is a pivotal, albeit complex, regulator of the inflammatory response. Its ability to deacetylate key components of the NF-κB and NLRP3 inflammasome pathways positions it as a significant therapeutic target for a range of inflammatory diseases. However, the context-dependent nature of its function necessitates a thorough understanding of its role in specific cellular and disease models. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate involvement of SIRT2 in inflammation and to explore its potential in the development of novel anti-inflammatory therapies.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. SIRT2 regulates NF-κB dependent gene expression through deacetylation of p65 Lys310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular regulatory mechanism of the SIRT2/NF-κB p65 signaling pathway in ferroptosis-promoted spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Acetylation Switch of the NLRP3 Inflammasome Regulates Aging-associated Chronic Inflammation and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Knockout of Sirt2 alleviates traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Targets: An In-depth Technical Guide to the Substrates of Sirtuin 2 Deacetylation

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a critical regulator of a wide array of cellular processes.[1][2] Primarily localized in the cytoplasm, SIRT2 also shuttles into the nucleus during specific cell cycle phases, highlighting its diverse functional roles.[3][4] Its enzymatic activity, the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, positions it as a key player in modulating signaling pathways implicated in metabolism, cell cycle control, genomic integrity, and neurodegeneration.[1][5] This technical guide provides a comprehensive overview of the known substrates of SIRT2, detailed experimental protocols for their identification and validation, and a summary of the quantitative data available to date.

Identified Substrates of Sirtuin 2 Deacetylation

The landscape of SIRT2 substrates is vast and continues to expand with the advent of advanced proteomic techniques. A quantitative proteomic analysis using label-free quantitative methods in human colorectal cancer cells identified 2,846 unique acetylation sites on 1,414 proteins as potential SIRT2 targets.[6] In this study, 896 sites from 610 proteins showed a greater than 1.5-fold increase in acetylation upon SIRT2 knockdown, while 509 sites from 361 proteins exhibited a greater than 1.5-fold decrease with SIRT2 overexpression.[6] The substrates of SIRT2 can be broadly categorized into histone and non-histone proteins, with the latter being particularly prominent due to SIRT2's primary cytoplasmic localization.[5][7]

Non-Histone Substrates

SIRT2 deacetylates a multitude of non-histone proteins, thereby influencing a wide range of cellular functions.[7][8] These substrates are involved in critical pathways such as carbon metabolism, glycolysis, the spliceosome, RNA transport and binding, transcription, and the DNA damage response.[6]

| Substrate Category | Key Substrates | Cellular Process |

| Cytoskeletal Proteins | α-tubulin (at Lys40) | Microtubule dynamics, cell motility, mitosis.[1][9] |

| Cell Cycle Regulators | CDC20, FZR1 (CDH1) | Anaphase Promoting Complex/Cyclosome (APC/C) activity, mitotic progression.[1][5] |

| Cyclin-dependent kinase 9 (CDK9) | Recovery of DNA replication after stress.[4][10] | |

| Transcription Factors | FOXO1, FOXO3a | Adipogenesis, oxidative stress response, insulin (B600854) signaling.[10][11] |

| p53/TP53 | Transcriptional activation, tumor suppression.[1] | |

| RELA (p65) | NF-κB signaling, inflammation.[1][11] | |

| HIF1A | Hypoxic response.[1] | |

| HNF4α | Hepatic steatosis regulation.[12] | |

| Metabolic Enzymes | Phosphoenolpyruvate (B93156) carboxykinase (PCK1) | Gluconeogenesis.[1][13] |

| Glucose-6-phosphate dehydrogenase (G6PD) | Pentose phosphate (B84403) pathway, antioxidant defense.[11] | |

| ATP citrate (B86180) lyase (ACLY) | Fatty acid synthesis.[14] | |

| Phosphoglycerate mutase (PGAM) | Glycolysis.[14] | |

| DNA Repair & Genomic Stability | ATR-interacting protein (ATRIP) | ATR kinase activation, DNA damage response.[10] |

| KMT5A (SETD8) | Histone H4K20 methylation, chromatin compaction.[1] | |

| Other Key Proteins | eIF5A | Translation initiation.[10] |

| PARD3 | Schwann cell myelination.[1] |

Histone Substrates

Although predominantly cytoplasmic, SIRT2 translocates to the nucleus during the G2/M phase of the cell cycle and deacetylates specific histone residues.[3][9] This activity is crucial for proper chromatin condensation and genomic stability.

| Histone Substrate | Specific Lysine Residue | Cellular Process |

| Histone H4 | Lysine 16 (H4K16ac) | Chromatin compaction during mitosis, regulation of H4K20 methylation.[1][3][15] |

| Histone H3 | Lysine 56 (H3K56ac) | DNA damage response.[8][11] |

| Lysine 9 (H3K9ac) | In vitro deacetylation observed.[15] |

Key Signaling Pathways Regulated by SIRT2 Deacetylation

SIRT2's influence extends across several critical signaling pathways, where it acts as a key regulatory node by deacetylating specific targets.

Cell Cycle Regulation

SIRT2 plays a pivotal role in ensuring proper mitotic progression.[5] It positively regulates the anaphase-promoting complex/cyclosome (APC/C) by deacetylating CDC20 and FZR1.[1] Furthermore, its deacetylation of histone H4 at lysine 16 (H4K16ac) during the G2/M transition is essential for chromatin compaction and the subsequent deposition of H4K20 methylation, which is critical for genomic stability.[1][3]

Metabolic Regulation

SIRT2 is deeply integrated into metabolic networks, particularly glucose and lipid metabolism.[11][13] It promotes gluconeogenesis by deacetylating and stabilizing phosphoenolpyruvate carboxykinase (PCK1) and the transcription factor FOXO1.[1][10][13] In lipid metabolism, SIRT2 can inhibit adipogenesis through FOXO1 deacetylation.[10][11]

References

- 1. uniprot.org [uniprot.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 4. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative proteomic analysis of the lysine acetylome reveals diverse SIRT2 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The diversity of histone versus nonhistone sirtuin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Diversity of Histone Versus Nonhistone Sirtuin Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein deacetylation by sirtuins: delineating a post-translational regulatory program responsive to nutrient and redox stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 12. Sirtuin 2 Prevents Liver Steatosis and Metabolic Disorders by Deacetylation of Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SirT2 is a histone deacetylase with preference for histone H4 Lys 16 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Biology of the Sirtuin 2 Active Site: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction